molecular formula C12H21N3 B14256124 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-

Cat. No.: B14256124
M. Wt: 207.32 g/mol
InChI Key: VZJUQXRRBAITRB-UHFFFAOYSA-N
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Description

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- is a chemical compound with the molecular formula C12H22N4 It is a derivative of propanediamine, featuring a pyridinyl group and an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- typically involves the reaction of 2-methyl-1,2-propanediamine with a pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,2-propanediamine: A simpler derivative without the pyridinyl group.

    1,2-Diamino-2-methylpropane: Another related compound with different substituents.

Uniqueness

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

2-methyl-1-N-(5-propan-2-ylpyridin-2-yl)propane-1,2-diamine

InChI

InChI=1S/C12H21N3/c1-9(2)10-5-6-11(14-7-10)15-8-12(3,4)13/h5-7,9H,8,13H2,1-4H3,(H,14,15)

InChI Key

VZJUQXRRBAITRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)NCC(C)(C)N

Origin of Product

United States

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